![molecular formula C7H6BrNO3 B1343642 2-Bromo-4-hydroxy-6-nitrotoluene CAS No. 62827-40-1](/img/structure/B1343642.png)
2-Bromo-4-hydroxy-6-nitrotoluene
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Overview
Description
“2-Bromo-4-hydroxy-6-nitrotoluene” is a chemical compound with the molecular formula C7H6BrNO3 . It is a derivative of nitrotoluene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitro group . The molecular weight is approximately 216.032 Da .Scientific Research Applications
Chemical Synthesis and Intermediates
2-Bromo-4-hydroxy-6-nitrotoluene is utilized as a precursor in the synthesis of complex organic compounds due to its reactive bromo and nitro groups. For example, it can undergo various chemical transformations, including substitution reactions, to create pharmaceutical intermediates and other specialized chemicals. The process of synthesizing 2-Bromo-6-fluorotoluene from 2-Amino-6-nitrotoluene illustrates the compound's utility in creating medically relevant intermediates through diazonium salt substitution, reduction, and Schiemann reactions, achieving a yield of 51.8% (Li Jiang-he, 2010).
Material Science
In material science, the compound finds application in the development of new materials and catalysts. For instance, its bromination process is essential for studying electrophilic substitution reactions, which are fundamental in creating various aromatic compounds used in materials science. The research on electrophilic bromination of nitrobenzene using Barium Tetrafluorobromate (III) demonstrates the effectiveness of brominating agents, where 3-bromo-nitrotoluene formation showcases typical electrophilic bromination without hard conditions or catalysts (V. Sobolev et al., 2014).
Environmental Science
In environmental science, the study of nitrotoluenes, including compounds similar to this compound, is crucial for understanding the fate of nitroaromatic compounds in the environment. Research focusing on the transformation of nitrotoluene compounds by mixed cultures under methanogenic conditions provides insights into the biodegradation pathways of explosive contaminants. This knowledge is vital for developing bioremediation strategies to mitigate environmental pollution (Philip Hwang et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-methyl-5-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQWSMTQJRDCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646166 |
Source
|
Record name | 3-Bromo-4-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62827-40-1 |
Source
|
Record name | 3-Bromo-4-methyl-5-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62827-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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